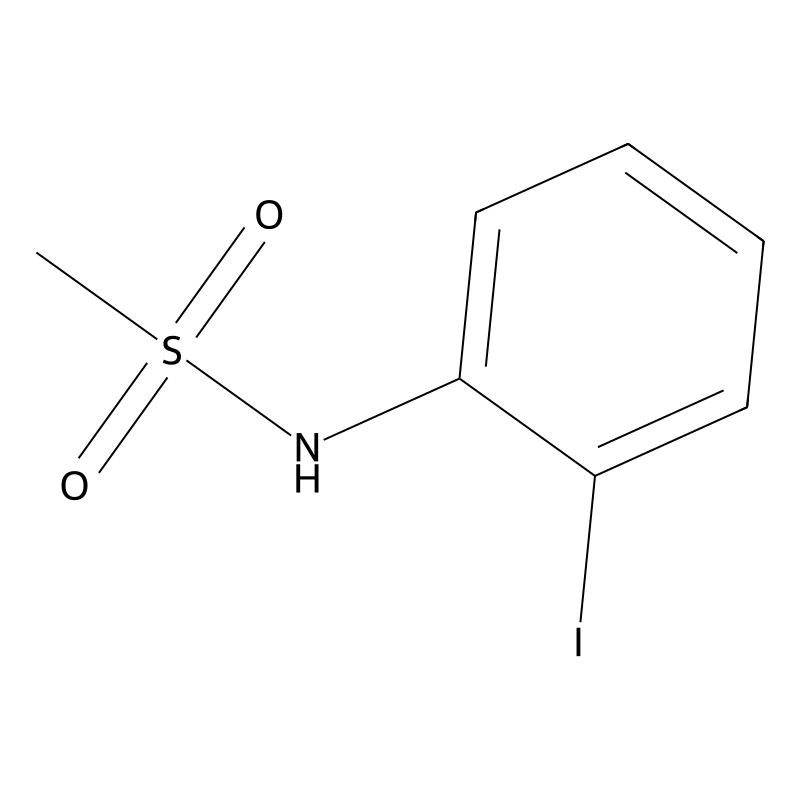N-(2-iodophenyl)methanesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Synthesis: The presence of the sulfonamide functional group suggests N-(2-iodophenyl)methanesulfonamide could be a potential intermediate or byproduct in organic synthesis reactions involving the introduction of a sulfonamide group. PubChem:
- Medicinal Chemistry: The combination of an aromatic ring, an iodine atom, and a sulfonamide group presents some interesting possibilities for medicinal chemistry. Aromatic rings with halogens like iodine can participate in various interactions with biological molecules, while sulfonamides are a well-known functional group found in many clinically useful drugs. However, there is no documented research specifically exploring N-(2-iodophenyl)methanesulfonamide for its medicinal properties.
Further exploration might involve:
- Patent Literature: Searching scientific databases or patent filings may reveal applications of N-(2-iodophenyl)methanesulfonamide that haven't been published in the scientific literature yet.
- Chemical Suppliers: Some chemical suppliers might have information on the intended use of N-(2-iodophenyl)methanesulfonamide based on customer inquiries or research collaborations.
N-(2-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C₇H₈INO₂S. It features a 2-iodophenyl group attached to a methanesulfonamide moiety. This compound is characterized by its unique structural elements, which include an iodine atom that enhances its reactivity and potential biological activity. The presence of the methanesulfonamide group contributes to its solubility and interaction capabilities in various chemical environments.
- Palladium-Catalyzed Cross-Coupling Reactions: This compound can undergo palladium-catalyzed reactions with terminal alkynes, resulting in the formation of 2-substituted indoles rather than the expected 2-ethynylanilines. This transformation highlights its utility in synthetic organic chemistry, particularly in indole synthesis .
- Reactions with Silylaryl Triflates: In the presence of silylaryl triflates, N-(2-iodophenyl)methanesulfonamide can yield high yields of various arylated products, showcasing its versatility as a coupling partner in organic synthesis .
The biological activity of N-(2-iodophenyl)methanesulfonamide is primarily linked to its potential as a pharmacological agent. Compounds containing methanesulfonamide groups are often investigated for their inhibitory effects on specific enzymes or biological pathways. The iodine substitution may also enhance interactions with biological targets, making this compound a candidate for further pharmacological studies.
Several methods exist for synthesizing N-(2-iodophenyl)methanesulfonamide:
- Direct Amination: The compound can be synthesized through the direct amination of 2-iodoaniline with methanesulfonyl chloride under basic conditions.
- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling techniques allows for the formation of this compound from readily available precursors, often involving coupling reactions with various electrophiles .
- Alternative Synthetic Routes: Other methods include the use of silylaryl triflates in combination with N-(2-iodophenyl)methanesulfonamide to yield complex derivatives efficiently .
N-(2-iodophenyl)methanesulfonamide finds applications in:
- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, particularly indoles and carbazoles.
- Pharmaceutical Development: Due to its potential biological activity, it is being explored for use in drug discovery and development processes.
Interaction studies involving N-(2-iodophenyl)methanesulfonamide focus on its reactivity with various electrophiles and nucleophiles. These studies reveal insights into how this compound can form diverse derivatives through modifications of the methanesulfonamide group or the aromatic ring. Research indicates that the iodine atom significantly influences the electronic properties and reactivity patterns of this compound, facilitating further reactions that lead to biologically active molecules .
Similar compounds include:
- N-(2-bromophenyl)methanesulfonamide
- Contains a bromine atom instead of iodine.
- Generally exhibits lower reactivity compared to its iodinated counterpart.
- N-(4-iodophenyl)methanesulfonamide
- Iodine substitution at the para position.
- May show different biological activities due to positional effects.
- N-(2-chlorophenyl)methanesulfonamide
- Features a chlorine atom.
- Typically less reactive than iodinated compounds but still useful in various synthetic applications.
Uniqueness of N-(2-iodophenyl)methanesulfonamide
The uniqueness of N-(2-iodophenyl)methanesulfonamide lies in its enhanced reactivity due to the iodine atom, which facilitates palladium-catalyzed transformations and other coupling reactions more efficiently than bromine or chlorine analogs. Its ability to form diverse derivatives makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








